4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRNVEQYVMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
The compound’s mode of action is likely related to its optoelectronic and photophysical properties, which can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same. This suggests that the compound may interact with its targets through electron donor-acceptor (D-A) systems.
Biochemical Pathways
Similar compounds have been used as photocatalysts in reactions such as the minisci-type decarboxylative alkylation of electron-deficient heteroarenes. This suggests that the compound may influence pathways related to these reactions.
Result of Action
Similar compounds have been used as photocatalysts, enabling organic transformations. This suggests that the compound may have a similar effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry. This suggests that light exposure could potentially influence the compound’s action.
Biological Activity
The compound 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a member of the benzothiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a benzothiazole ring , a piperazine moiety , and a thiophene group , contributing to its pharmacological profile. The presence of chlorine and methyl groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of This compound are summarized in the following table:
Anticancer Activity
In a study evaluating the anticancer effects of similar benzothiazole derivatives, compounds with structural similarities to This compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis via activation of caspase pathways .
Antimicrobial Effects
Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring significantly affect its potency.
Anti-inflammatory Properties
The compound was also evaluated for anti-inflammatory properties in vitro. It inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
